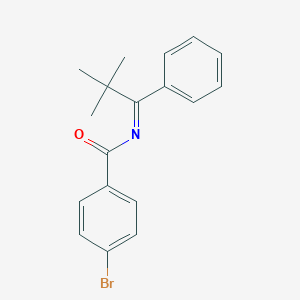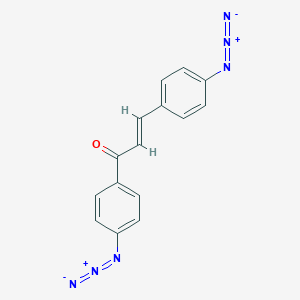![molecular formula C28H29NO2 B273761 5-butyl-7,7-dimethyl-10-phenyl-6,7,8,10-tetrahydro-5H-indeno[1,2-b]quinoline-9,11-dione](/img/structure/B273761.png)
5-butyl-7,7-dimethyl-10-phenyl-6,7,8,10-tetrahydro-5H-indeno[1,2-b]quinoline-9,11-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-butyl-7,7-dimethyl-10-phenyl-6,7,8,10-tetrahydro-5H-indeno[1,2-b]quinoline-9,11-dione, also known as C-1311, is a synthetic compound that belongs to the class of indeno[1,2-b]quinolines. This compound has been found to exhibit anticancer properties and has been the subject of scientific research for its potential use in cancer treatment.
Wirkmechanismus
The exact mechanism of action of 5-butyl-7,7-dimethyl-10-phenyl-6,7,8,10-tetrahydro-5H-indeno[1,2-b]quinoline-9,11-dione is not fully understood. However, it has been suggested that 5-butyl-7,7-dimethyl-10-phenyl-6,7,8,10-tetrahydro-5H-indeno[1,2-b]quinoline-9,11-dione induces cell death by inducing oxidative stress and DNA damage in cancer cells.
Biochemical and Physiological Effects:
5-butyl-7,7-dimethyl-10-phenyl-6,7,8,10-tetrahydro-5H-indeno[1,2-b]quinoline-9,11-dione has been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. Additionally, 5-butyl-7,7-dimethyl-10-phenyl-6,7,8,10-tetrahydro-5H-indeno[1,2-b]quinoline-9,11-dione has been found to inhibit the activity of certain enzymes involved in cancer cell metabolism and signaling pathways.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 5-butyl-7,7-dimethyl-10-phenyl-6,7,8,10-tetrahydro-5H-indeno[1,2-b]quinoline-9,11-dione is its potent anticancer activity, which makes it a promising candidate for further development as a cancer therapeutic. However, one limitation of 5-butyl-7,7-dimethyl-10-phenyl-6,7,8,10-tetrahydro-5H-indeno[1,2-b]quinoline-9,11-dione is its relatively low solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several potential future directions for research on 5-butyl-7,7-dimethyl-10-phenyl-6,7,8,10-tetrahydro-5H-indeno[1,2-b]quinoline-9,11-dione. One direction is to further investigate its mechanism of action and identify the specific targets involved in its anticancer activity. Another direction is to optimize the synthesis of 5-butyl-7,7-dimethyl-10-phenyl-6,7,8,10-tetrahydro-5H-indeno[1,2-b]quinoline-9,11-dione and develop more effective formulations for in vivo administration. Additionally, further preclinical studies are needed to evaluate the safety and efficacy of 5-butyl-7,7-dimethyl-10-phenyl-6,7,8,10-tetrahydro-5H-indeno[1,2-b]quinoline-9,11-dione in animal models before it can be considered for clinical trials.
Synthesemethoden
The synthesis of 5-butyl-7,7-dimethyl-10-phenyl-6,7,8,10-tetrahydro-5H-indeno[1,2-b]quinoline-9,11-dione involves the reaction of 2,3-dichloro-5,6-dicyano-1,4-benzoquinone with 2,3-dimethyl-1-phenyl-1,2,3,4-tetrahydroquinoline in the presence of a base. The resulting product is then treated with butyl lithium to obtain 5-butyl-7,7-dimethyl-10-phenyl-6,7,8,10-tetrahydro-5H-indeno[1,2-b]quinoline-9,11-dione.
Wissenschaftliche Forschungsanwendungen
5-butyl-7,7-dimethyl-10-phenyl-6,7,8,10-tetrahydro-5H-indeno[1,2-b]quinoline-9,11-dione has been extensively studied for its potential use in cancer treatment. In vitro studies have shown that 5-butyl-7,7-dimethyl-10-phenyl-6,7,8,10-tetrahydro-5H-indeno[1,2-b]quinoline-9,11-dione exhibits cytotoxicity against a variety of cancer cell lines, including breast, lung, and colon cancer cells. In vivo studies have also demonstrated the anticancer activity of 5-butyl-7,7-dimethyl-10-phenyl-6,7,8,10-tetrahydro-5H-indeno[1,2-b]quinoline-9,11-dione in animal models of breast and lung cancer.
Eigenschaften
Produktname |
5-butyl-7,7-dimethyl-10-phenyl-6,7,8,10-tetrahydro-5H-indeno[1,2-b]quinoline-9,11-dione |
|---|---|
Molekularformel |
C28H29NO2 |
Molekulargewicht |
411.5 g/mol |
IUPAC-Name |
5-butyl-7,7-dimethyl-10-phenyl-8,10-dihydro-6H-indeno[1,2-b]quinoline-9,11-dione |
InChI |
InChI=1S/C28H29NO2/c1-4-5-15-29-21-16-28(2,3)17-22(30)24(21)23(18-11-7-6-8-12-18)25-26(29)19-13-9-10-14-20(19)27(25)31/h6-14,23H,4-5,15-17H2,1-3H3 |
InChI-Schlüssel |
DOUSGGFJFBCVNW-UHFFFAOYSA-N |
SMILES |
CCCCN1C2=C(C(C3=C1C4=CC=CC=C4C3=O)C5=CC=CC=C5)C(=O)CC(C2)(C)C |
Kanonische SMILES |
CCCCN1C2=C(C(C3=C1C4=CC=CC=C4C3=O)C5=CC=CC=C5)C(=O)CC(C2)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(2,6-dimethylindolo[1,2-c]quinazolin-12-yl)benzamide](/img/structure/B273678.png)

![[2-Benzyl-3-(4-nitrobenzoyl)-1-benzofuran-5-yl] benzoate](/img/structure/B273680.png)

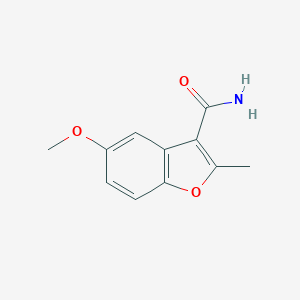
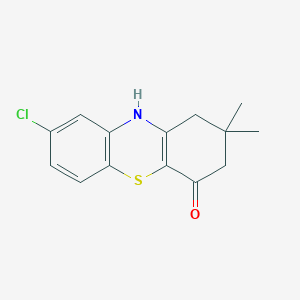
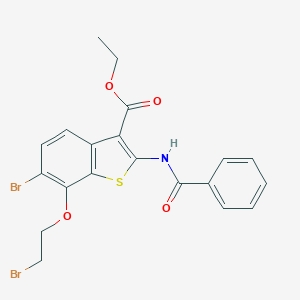
![1-(8-Methyl-1,2,3a,4,5,6-hexahydro-pyrazino[3,2,1-jk]carbazol-3-yl)-ethanone](/img/structure/B273690.png)

![ethyl 5-[(3-cyano-2-pyridinyl)oxy]-2-methyl-1-(4-methylphenyl)-1H-indole-3-carboxylate](/img/structure/B273694.png)
![Ethyl 2-[(2-ethylphenyl)hydrazono]propanoate](/img/structure/B273697.png)
![N-[2-oxo-2-[2-[(4-oxocyclohexa-2,5-dien-1-ylidene)methyl]hydrazinyl]ethyl]benzamide](/img/structure/B273701.png)
